4,5-Bis(chloromethyl)-1,3-dioxol-2-one
Description
Significance in Contemporary Organic Synthesis Research
The significance of 4,5-bis(chloromethyl)-1,3-dioxol-2-one in modern organic synthesis is multifaceted, stemming primarily from its role as a versatile electrophilic building block. The two chloromethyl groups are excellent leaving groups in nucleophilic substitution reactions, enabling the covalent attachment of the dioxolone core to various nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures, including functionalized heterocyclic systems.
Furthermore, the compound serves as a valuable substrate for investigating reaction mechanisms and developing new synthetic methodologies. Its bifunctional nature allows for studies into regioselectivity and stereoselectivity, particularly when chiral versions of the dioxolane ring are employed. The reactivity of its C-Cl bonds provides a platform for creating diverse chemical libraries for screening purposes, contributing to the discovery of new molecules with desired properties.
Table 2: Key Reactivity Profile of this compound
| Reaction Type | Description | Example Nucleophiles | Source(s) |
|---|---|---|---|
| Nucleophilic Substitution | The chloromethyl groups act as electrophilic centers, reacting with nucleophiles to displace the chloride ion and form a new covalent bond. | Amines, Alcohols, Thiols, Tetrazole-containing precursors |
Overview of Key Research Trajectories and Challenges
Current research involving this compound and related compounds is focused on several key trajectories. A primary area remains the synthesis of prodrugs, where the dioxol-2-one moiety is used as a bioreversible masking group to enhance the pharmacokinetic profiles of various pharmaceuticals. Research continues to explore novel ways to attach this promoiety to different drug classes, including phosphonate-based antiviral and anticancer agents. Another significant trajectory is the development of more efficient and sustainable synthetic routes to the compound itself and its derivatives. This includes optimizing reaction conditions, exploring new catalytic systems, and using less hazardous reagents to improve yield and purity while minimizing environmental impact. google.com
The compound's stability presents another significant challenge. It is sensitive to moisture, which can cause hydrolysis of the reactive chloromethyl groups to the corresponding hydroxymethyl derivatives, thus compromising its reactivity and purity. cymitquimica.com Additionally, the molecule exhibits thermal lability, with the potential for the dioxol-2-one ring to decompose at elevated temperatures (above 100°C). This thermal instability complicates purification methods like distillation and can interfere with analytical techniques such as gas chromatography. Controlling the reactivity of the two chloromethyl groups to achieve selective mono- or di-substitution remains a synthetic challenge that requires careful optimization of reaction conditions.
Table 3: Summary of Synthetic Approaches to Dioxol-2-one Derivatives
| Starting Material | Chlorinating Agent | Catalyst/Conditions | Key Features/Challenges | Source(s) |
|---|---|---|---|---|
| 4,5-Dimethyl-1,3-dioxol-2-one (B143725) | Sulfonyl chloride (e.g., sulfuryl chloride) | Radical initiator (e.g., BPO, AIBN) or catalyst (e.g., phenyl selenium chloride) in an organic solvent. | One-step reaction. Can produce hard-to-separate byproducts like dichloro adducts. | google.com |
| 4,5-Dimethyl-1,3-dioxol-2-one | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., BPO). | Alternative to more toxic chlorinating agents, but yields can be low and costs high. | google.com |
Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(chloromethyl)-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNWFRALIHYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 4,5 Bis Chloromethyl 1,3 Dioxol 2 One
Strategies Employing 1,3-Dioxolane (B20135) Precursors
The synthesis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one is most effectively achieved by starting with 1,3-dioxolane precursors. This approach leverages the existing cyclic carbonate core, focusing the synthetic effort on the functionalization of the substituents at the 4 and 5 positions.
Chlorination of 4,5-Dimethyl-1,3-dioxol-2-one (B143725)
A foundational method for producing this compound involves the targeted chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO). This process transforms the two methyl groups into chloromethyl groups through a free-radical substitution mechanism. The success of this synthesis hinges on controlling the reaction conditions to favor the desired dichlorinated product over mono-chlorinated intermediates or other byproducts.
Radical halogenation is the key chemical strategy for converting DMDO to its bis(chloromethyl) derivative. This process involves the generation of chlorine radicals that abstract hydrogen atoms from the methyl groups, which are then replaced by chlorine atoms. scribd.com The choice of chlorinating agent is critical for controlling the reaction's progression and selectivity.
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination and is effective in the synthesis of this compound. researchgate.net It serves as a source of chlorine for radical reactions. organic-chemistry.org The reaction is typically carried out in an organic solvent, and its effectiveness is significantly enhanced by the use of a radical initiator. patsnap.com Research has shown that yields of up to 85% can be achieved under optimized conditions, which involve carefully controlling the molar ratios of the reactants and the reaction temperature.
Detailed findings from patent literature provide specific examples of this methodology, primarily aimed at producing the mono-chlorinated intermediate, which underscores the stepwise nature of the chlorination. patsnap.com Achieving the bis-chlorinated product requires adjusting stoichiometry and reaction times.
Table 1: Exemplary Reaction Conditions for Chlorination of DMDO using NCS
| Initiator | DMDO (g) | Solvent | NCS (g) | Initiator (g) | Temp. (°C) | Time (h) | Ref. |
| Benzoyl Peroxide | 180 | Dichloroethane (1500g) | 450 | 14.4 | 100 | 5 | patsnap.com |
| Benzoyl Peroxide | - | Methylene (B1212753) Chloride | 225 | 7.5 | 30 | 10 | patsnap.com |
| Azobisisobutyronitrile | - | Dichloromethane (B109758) (2850g) | 570 | 28.5 | - | - | patsnap.com |
Note: The data in the table is derived from procedures aimed at synthesizing the mono-chlorinated product, 4-chloromethyl-5-methyl-1,3-dioxol-2-one. Further reaction time or adjusted stoichiometry would be required for the synthesis of the bis-chlorinated title compound.
Sulfuryl chloride (SO₂Cl₂) is another key chlorinating agent used for the synthesis. It is a source of chlorine radicals, particularly when used in conjunction with a radical initiator or under thermal conditions. scribd.com The reaction is typically performed in an inert solvent like dichloromethane or dichloroethane. quickcompany.in
When reacting 4,5-dimethyl-1,3-dioxol-2-one directly with sulfuryl chloride, there is a known potential for the formation of a dichloro-adduct byproduct, 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (B196220), which can be difficult to separate from the desired product. google.comnih.gov Some methods involve the initial formation of an intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, which can then be rearranged to the mono-chlorinated product through heating. quickcompany.ingoogleapis.com
Table 2: General Conditions for Chlorination using Sulfuryl Chloride
| Starting Material | Reagent | Solvent | Temperature | Ref. |
| 4,5-dimethyl-1,3-dioxol-2-one | Sulfuryl Chloride | Dichloromethane | Room Temp. then 90-100°C | quickcompany.in |
| 4,5-dimethyl-1,3-dioxol-2-one | Sulfuryl Chloride | Dichloromethane | 40-42°C | googleapis.com |
| 4,5-dimethyl-1,3-dioxol-2-one | Sulfuryl Chloride | Organic Solvent | - | google.com |
To facilitate the radical halogenation process, catalytic systems are essential. These systems generate the initial radicals needed to start the chain reaction, allowing the reaction to proceed at lower temperatures and with greater control than by using heat or light alone. scribd.com
Free radical initiators are compounds that readily decompose into free radicals upon gentle heating. The most common initiators used in the chlorination of DMDO are benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). patsnap.com AIBN, for instance, decomposes upon heating to eliminate nitrogen gas, a thermodynamically favorable process, yielding two 2-cyanoprop-2-yl radicals. wikipedia.org These radicals then initiate the chain reaction by reacting with the chlorinating agent.
The use of these initiators is crucial for optimizing the reaction conditions. For the chlorination with N-chlorosuccinimide, optimized molar ratios of DMDO:NCS:BPO have been identified as 1:1.5–3:0.05–0.15, with reaction temperatures ranging from 50–140°C. Similarly, both BPO and AIBN have been explicitly used as initiators in syntheses involving NCS to produce the chlorinated dioxolane derivative. patsnap.com The presence of these initiators ensures that the radical chain reaction is sustained, leading to higher yields and more efficient conversion of the starting material. scribd.com
Catalytic Systems in Chlorination Methodologies
Organoselenium Catalysts in Selective Synthesis
The use of organoselenium catalysts represents a significant advancement in the synthesis of chlorinated 1,3-dioxol-2-one derivatives. In the synthesis of the related compound 4-chloromethyl-5-methyl-1,3-dioxol-2-one, phenyl selenium chloride (Ph-Se-Cl) has been identified as a particularly effective catalyst. google.comgoogle.com This catalytic method involves the reaction of a methyl-substituted precursor, such as 4,5-dimethyl-1,3-dioxol-2-one (DMDO), with a chlorinating agent like sulfuryl chloride. google.comgoogle.com
The primary advantage of this approach is its high selectivity, which facilitates a one-step reaction that is notably free of byproducts. google.comgoogle.com This clean reaction profile leads to high conversion rates and simplifies the subsequent purification process. google.com The catalyst's role is crucial in avoiding the formation of dichloro-adducts, which are common impurities in non-catalyzed reactions and are challenging to separate from the desired product. google.com The molar weight of the organoselenium catalyst is typically in the range of 0.5% to 50% of the starting material's molar weight. google.com
Exploration of Solid Base Catalysts for Enhanced Yields
Solid base catalysts have been explored to improve the efficiency and yield of chlorination reactions in the synthesis of 1,3-dioxol-2-one derivatives. One notable example is the use of a rare earth molecular sieve, specifically Ln(PO₂NH)₃, in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one. chemicalbook.com
In this process, the solid base catalyst is used in a small quantity, typically around 1% of the mass of the starting material, 4,5-dimethyl-1,3-dioxol-2-one. chemicalbook.com The reaction is conducted at reflux in an organic solvent, and this catalytic system has been demonstrated to produce high yields and exceptional purity. chemicalbook.com For instance, a documented synthesis using this method reported a yield of 89.3% and a final product purity of 99.82% after purification. chemicalbook.com The use of a solid catalyst offers advantages in terms of handling and separation from the reaction mixture post-completion.
Table 1: Performance of Solid Base Catalyst in Synthesis
| Catalyst | Starting Material | Catalyst Loading (by weight) | Yield | Purity |
|---|
Data sourced from a synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one. chemicalbook.com
Solvent Effects and Optimization of Reaction Environment
The choice of solvent and the optimization of reaction conditions are paramount in the synthesis of this compound and its analogues, significantly impacting reaction efficiency, yield, and purity.
Chlorinated hydrocarbons are frequently the preferred solvents for these reactions. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) are commonly cited due to their ability to dissolve the reactants and facilitate the desired chemical transformation under reflux conditions. google.comchemicalbook.comgoogle.com The optimal amount of solvent is typically between 2 to 12 times the mass of the starting dioxolone precursor. google.comchemicalbook.com The reaction temperature is another critical parameter, often controlled between 50°C and 140°C to ensure the reaction proceeds at a suitable rate. googleapis.com
The impact of the solvent choice on the reaction outcome is significant. While dichloroethane and dichloromethane provide high yields, other solvents like tetrahydrofuran (B95107) (THF) and diethyl ether have been shown to result in considerably lower yields and purity. google.com
Table 2: Effect of Different Solvents on Yield and Purity
| Solvent | Yield | Purity |
|---|---|---|
| Dichloromethane / 1,2-Dichloroethane | High (e.g., up to 89.3%) chemicalbook.com | High (e.g., up to 99.8%) chemicalbook.com |
| Tetrahydrofuran | 62.1% | 97.3% |
Data based on the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one. google.com
Strategies for Purity Enhancement and Byproduct Mitigation in Synthesis
Achieving high purity is a critical goal in the synthesis of this compound, necessitating effective strategies for both purification and the prevention of byproduct formation.
A primary challenge in the chlorination of precursors like 4,5-dimethyl-1,3-dioxol-2-one with agents such as sulfuryl chloride is the potential formation of a 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one adduct. google.com This byproduct is particularly problematic due to its similar properties to the target molecule, making separation difficult. google.com The use of selective catalysts, such as the organoselenium catalysts previously mentioned, is a key strategy to mitigate this issue by preventing the adduct's formation. google.comgoogle.com
Once the primary reaction is complete, several purification techniques are employed. A common multi-step process involves:
Washing: The crude reaction mixture is washed with water to remove water-soluble impurities. chemicalbook.com
Drying: The organic phase is dried using a desiccant like anhydrous magnesium sulfate (B86663) to remove residual water. chemicalbook.com
Distillation: The solvent and other volatile components are removed, often through distillation under reduced pressure. chemicalbook.comgoogle.com Rectification at high vacuum (e.g., -0.1 MPa) and elevated temperatures (90-130°C) can be used to isolate the product. google.com
Crystallization: The final step for obtaining a highly pure, solid product is often recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture, frequently at low temperatures (e.g., -5°C). chemicalbook.com
Chromatography: For some applications, column chromatography using silica (B1680970) gel with a solvent system like hexane/ethyl acetate (B1210297) is another effective purification method.
These strategies, when combined, can yield products with purities exceeding 99%. chemicalbook.comgoogle.com
Chlorination of Hydroxymethyl-Substituted 1,3-Dioxol-2-one Derivatives (e.g., 4,5-Dihydroxymethyl-1,3-dioxol-2-one)
An alternative and direct synthetic route to this compound involves the chlorination of a hydroxyl-substituted precursor. The key starting material for this pathway is 4,5-Dihydroxymethyl-1,3-dioxol-2-one. This method directly converts the hydroxymethyl (-CH₂OH) groups into the desired chloromethyl (-CH₂Cl) functionalities.
Reagent Selection (e.g., Thionyl Chloride, Phosphorus Pentachloride) and Anhydrous Reaction Conditions
The success of the chlorination of 4,5-Dihydroxymethyl-1,3-dioxol-2-one hinges on the appropriate selection of chlorinating agents and strict control of the reaction conditions.
Reagent Selection: The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These powerful chlorinating agents efficiently replace the hydroxyl groups with chlorine atoms. The choice between them can depend on factors such as desired reactivity, cost, and ease of byproduct removal.
Anhydrous Conditions: It is imperative that the reaction is conducted under anhydrous (water-free) conditions. The presence of water can lead to the decomposition of the chlorinating agents and promote undesirable side reactions, such as the opening of the dioxol-2-one ring, which would significantly lower the yield of the target compound. The use of dry solvents, such as dichloromethane or tetrahydrofuran (THF), is essential.
Reaction Optimization: To minimize side reactions like polymerization or ring-opening, the reaction is typically performed at low temperatures, with a range of 0–5°C being optimal. While the reaction can proceed without a catalyst, Lewis acids like zinc chloride (ZnCl₂) can be used to accelerate the chlorination. However, if a Lewis acid catalyst is employed, a subsequent neutralization step is required during the workup to remove it.
Emerging and Related Synthetic Pathways
While the chlorination of methyl or hydroxymethyl precursors remains a primary synthetic strategy, research into related pathways reveals alternative approaches. One such related synthesis is for the compound 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which proceeds through a novel intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one. googleapis.com This intermediate is formed by the reaction of 4,5-dimethyl-1,3-dioxolene-2-one with a chlorinating agent like sulfuryl chloride. googleapis.com The key step is a subsequent rearrangement, induced by heating, which converts the intermediate into the final product. googleapis.com This type of rearrangement pathway highlights alternative mechanistic strategies that could potentially be adapted for bis-chlorinated analogues.
Carbon Dioxide Cycloaddition Reactions to Epoxides for Related Cyclic Carbonates (e.g., 4-(chloromethyl)-1,3-dioxolan-2-one)
The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO2) with epoxides is a highly researched, 100% atom-economical reaction. bohrium.com This process is a key method for CO2 utilization, converting it into valuable chemical products. frontiersin.orguky.edu A prominent example is the reaction of epichlorohydrin (B41342) with CO2 to produce 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359), a significant intermediate in various industrial applications. frontiersin.orgchemicalbook.com
The reaction is typically carried out in a batch-wise operation within a stainless steel autoclave under CO2 pressure. frontiersin.orgresearchgate.net Various catalytic systems have been developed to facilitate this conversion, operating under a range of conditions. For instance, the reaction can be catalyzed by amine-functionalized ionic liquids at 80°C under atmospheric CO2 pressure. frontiersin.orgresearchgate.net Other systems employ metal complexes, which can also operate under solvent-free conditions. rsc.org
The efficiency of these catalytic systems can be influenced by several factors, including temperature, CO2 pressure, and the presence of co-catalysts. Studies have shown that increasing CO2 pressure can enhance the yield of the cyclic carbonate, although there is often an optimal pressure beyond which the yield may decrease. rsc.org The choice of catalyst and reaction conditions significantly impacts the conversion of the epoxide and the selectivity towards the desired cyclic carbonate product. chemicalbook.com
Interactive Data Table: Catalytic Systems for 4-(chloromethyl)-1,3-dioxolan-2-one Synthesis
| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (kPa) | Yield (%) | Reference |
| Amine-functionalized ionic liquid (AFIL) | - | 80 | Atmospheric | Good | frontiersin.orgresearchgate.net |
| 1-(2-hydroxyethyl)-3-methylimidazolium bromide | - | 125 | 2000 | 92 | rsc.org |
| HMimBr | - | - | - | 93.5 | rsc.org |
| [bmim][Ala] | - | - | - | 96 | rsc.org |
| Zeolitic Imidazolate Frameworks (ZIF-8, ZIF-67) | - | 60 - 120 | 700 | High | uky.edu |
| Di-nuclear Cu(II), Co(II), Ni(II) complexes | n-Bu4NI | - | - | High | google.com |
| Metal–Porphyrin and −Corrole Complexes | Quaternary ammonium (B1175870) salt | - | - | - | |
| Pyridine-based catalysts | - | 57 | Atmospheric | - | bohrium.com |
Catalytic Systems and Mechanistic Investigations in CO2 Fixation
The development of efficient catalytic systems is crucial for the economic viability of CO2 cycloaddition reactions. A wide array of catalysts has been investigated, including metal complexes, ionic liquids, and organocatalysts. bohrium.comresearchgate.netrsc.org
Metal-Based Catalysts: Metal complexes, particularly those involving aluminum, cobalt, zinc, and copper, have shown significant catalytic activity. google.comguidechem.com Salen-metal complexes (where M = Co, Al, Zn) have been the subject of detailed mechanistic studies. guidechem.com Density functional theory (DFT) calculations suggest that the catalytic cycle for these complexes involves four main steps: epoxide adsorption by the metal center, ring-opening of the epoxide, CO2 insertion, and intramolecular rearrangement to form the cyclic carbonate. guidechem.com These studies indicate a single-site mechanism is more plausible than a bimetallic one. guidechem.com The introduction of substituents on the ligand framework, such as in metal-porphyrin and -corrole complexes, can enhance the binding interactions between the catalyst, co-catalyst, and reactants, thereby facilitating the initial steps of the reaction. Zeolitic imidazolate frameworks (ZIFs) like ZIF-8 and ZIF-67 have also emerged as effective heterogeneous catalysts, showing high activity even under mild conditions without the need for a co-catalyst. uky.edu
Ionic Liquids: Ionic liquids (ILs), particularly those with functional groups, serve as effective and often recyclable catalysts. frontiersin.orgresearchgate.net Amine-functionalized ionic liquids (AFILs) exhibit a dual functionality, where the ionic liquid moiety and the organic base work synergistically. frontiersin.orgresearchgate.net Mechanistic investigations using DFT calculations have revealed that the imidazolium (B1220033) ring of the AFIL primarily catalyzes the ring-opening of the epoxide, while the protonated amine group helps to stabilize the anion involved in the nucleophilic attack. frontiersin.org
Interactive Data Table: Mechanistic Insights into CO2 Cycloaddition
| Catalytic System | Key Mechanistic Feature | Method of Investigation | Reference |
| Salen-M (M = Co, Al, Zn) | Single-site mechanism: epoxide adsorption, ring-opening, CO2 insertion, rearrangement. | DFT Calculations | guidechem.com |
| Metal–Porphyrin and −Corrole Complexes | Meso-substitution on the ligand enhances binding interactions. | DFT Calculations | |
| Amine-functionalized ionic liquids (AFIL) | Synergistic catalysis: Imidazolium ring opens epoxide, amine stabilizes anion. | Experimental and DFT Calculations | frontiersin.orgresearchgate.net |
| Pyridine-based catalysts | Steric hindrance at the nitrogen atom influences the reaction pathway and catalyst stability. | Batch reactor measurements and in situ IR spectroscopy | bohrium.com |
Chemical Reactivity and Transformation Mechanisms of 4,5 Bis Chloromethyl 1,3 Dioxol 2 One
Nucleophilic Substitution Reactions at Chloromethyl Centers
The presence of two primary alkyl chloride moieties makes the C-4 and C-5 positions of the molecule highly susceptible to nucleophilic attack. These chloromethyl groups function as potent electrophilic sites, readily engaging in substitution reactions.
The substitution reactions at the chloromethyl centers are characteristic of primary alkyl halides. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the halogen, making it a prime target for electron-rich nucleophiles. These reactions are generally presumed to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the carbon center at the same time as the chloride leaving group departs.
While the general reactivity is well-established, detailed kinetic studies quantifying the reaction rates and substituent effects specifically for 4,5-bis(chloromethyl)-1,3-dioxol-2-one are not extensively detailed in the available literature. Such studies would typically involve monitoring the reaction progress over time using techniques like chromatography or spectroscopy to determine rate constants, reaction orders with respect to the substrate and nucleophile, and activation energies. These kinetic profiles are crucial for optimizing reaction conditions and understanding the precise electronic and steric influences of the 1,3-dioxol-2-one ring on the reactivity of the chloromethyl groups.
The electrophilic nature of the chloromethyl groups permits derivatization with a wide array of nucleophiles, leading to the formation of diverse molecular architectures. These reactions are fundamental to the role of this compound as a synthetic intermediate. Nucleophiles such as amines, thiols, and alcohols can readily displace the chloride ions to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
A specific, documented example involves the reaction with an amine, triphenylmethanamine, to produce 4-Methyl-5-((tritylamino)methyl)-1,3-dioxol-2-one. nih.gov The conditions for a similar reaction involving the related compound 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one are detailed in the table below, illustrating a typical procedure for this type of transformation. nih.gov
Table 1: Reaction Conditions for Derivatization with Triphenylmethanamine
| Parameter | Condition |
|---|---|
| Nucleophile | Triphenylmethanamine |
| Base | N,N-diisopropylethylamine (DIPEA) |
| Catalyst | Potassium Iodide (KI) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 65 °C |
| Reaction Time | 24 hours |
Data sourced from a study on a related monofunctional compound, demonstrating a practical application of this reaction type. nih.gov
The versatility of this substrate extends to other powerful nucleophiles like azides (N₃⁻), which can be used to introduce the azido (B1232118) functional group, a precursor for amines via reduction or for the construction of triazole heterocycles through cycloaddition reactions. beilstein-journals.org Similarly, thiolates (RS⁻) can be employed to form thioethers.
Table 2: Summary of Nucleophilic Substitution Products
| Nucleophile Type | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R-NH₂ | Secondary or Tertiary Amine |
| Thiol | R-SH | Thioether (Sulfide) |
| Alcohol | R-OH | Ether |
| Azide | NaN₃ | Azide |
Oxidative Transformations and Functional Group Interconversions
This compound can undergo oxidation to yield different dioxolane derivatives. While specific, detailed studies on the oxidation of this compound are not prominent, the general principles of organic chemistry suggest that the chloromethyl groups could potentially be oxidized. Under controlled conditions with suitable oxidizing agents, these groups might be converted into formyl (-CHO) or carboxyl (-COOH) functionalities. Such transformations would dramatically alter the chemical properties of the molecule, converting the electrophilic alkyl halide sites into nucleophilic (in the case of a carboxylate) or different types of electrophilic centers (aldehydes or carboxylic acids).
Reductive Transformations and Product Formation
The reduction of the chloromethyl groups on this compound provides a direct pathway to hydroxymethyl derivatives. This transformation involves the replacement of the chlorine atoms with hydrogen, effectively converting the alkyl halide into an alcohol. Common reducing agents for such conversions include metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often used in ethereal or alcoholic solvents. The resulting product, 4,5-bis(hydroxymethyl)-1,3-dioxol-2-one, is a diol that offers a different set of synthetic possibilities, primarily through reactions characteristic of alcohols, such as esterification or etherification.
Ring-Opening Reaction Pathways of the 1,3-Dioxol-2-one Core
The 1,3-dioxol-2-one ring, a cyclic carbonate, is susceptible to ring-opening reactions, particularly under hydrolytic conditions. This reactivity is a key aspect of its function in certain applications, such as in prodrug activation, where the ring is designed to open under physiological pH. The hydrolysis can be catalyzed by either acid or base.
Under basic conditions, a hydroxide (B78521) ion can attack the carbonyl carbon of the carbonate, leading to the cleavage of an acyl-oxygen bond and, following protonation, the formation of a diol and carbonate. Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water, ultimately yielding the same diol product and carbon dioxide. The stability of the ring is a critical factor, and reaction conditions during synthesis or derivatization must often be carefully controlled (e.g., temperature) to prevent premature or undesired ring-opening.
Mechanistic Elucidation of Reaction Pathways and Intermediate Characterization
The primary reaction mechanism for the derivatization of the chloromethyl groups is bimolecular nucleophilic substitution (S_N2). This pathway involves a concerted transition state where the incoming nucleophile forms a bond to the electrophilic carbon while the chloride leaving group departs simultaneously. This mechanism is characteristic of unhindered primary alkyl halides.
In the context of its role as a prodrug intermediate, the in vivo activation pathway involves distinct steps. First, the chloromethyl groups may undergo hydrolysis, generating reactive intermediates. Subsequently, the dioxolane ring opens under physiological conditions, allowing the molecule to covalently bond with its target, such as a carboxylate group on a drug molecule. The variability in hydrolysis rates, which can be pH-dependent, is a critical factor in understanding the molecule's behavior in biological systems.
Despite a comprehensive search for "this compound" and its applications in advanced chemical synthesis and materials science, there is a notable lack of specific research findings and detailed data directly pertaining to this compound within the public domain of scientific literature. The majority of available information relates to a structurally similar but distinct compound, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, which is extensively documented as a key intermediate in the synthesis of various pharmaceutical agents.
Therefore, this article cannot be generated as requested due to the absence of specific, verifiable information on the role of this compound in the outlined applications. Constructing an article based on the provided outline would require speculative information that cannot be substantiated by current scientific literature.
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Computational and Theoretical Investigations of 4,5 Bis Chloromethyl 1,3 Dioxol 2 One and Its Analogs
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular properties of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one and its analogs. These calculations offer a detailed picture of the molecule's three-dimensional structure, vibrational modes, and electronic characteristics.
Geometric Optimization and Structural Analysis
Geometric optimization is a fundamental computational step to determine the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, would be employed to predict key structural parameters. While specific experimental data for this compound is scarce, analysis of related structures such as 4,5-dimethyl-1,3-dioxol-2-one (B143725) provides insights into the expected geometry. researchgate.net
Table 1: Predicted Structural Parameters of this compound (Hypothetical, based on analogs)
| Parameter | Predicted Value |
| C=C Bond Length (ring) | ~1.34 Å |
| C-O Bond Length (ring) | ~1.38 Å |
| C=O Bond Length | ~1.19 Å |
| C-Cl Bond Length | ~1.78 Å |
| C-C-Cl Bond Angle | ~110° |
| O-C-O Bond Angle (ring) | ~108° |
Note: These values are estimations based on general principles of organic chemistry and data for analogous structures. Precise values would require specific DFT calculations.
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman Correlations)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.
For this compound, key vibrational modes would include:
C=O stretching: A strong, characteristic band in the IR spectrum, typically around 1800-1850 cm⁻¹, indicative of the carbonate group.
C=C stretching: A band in the region of 1650-1700 cm⁻¹.
C-O stretching: Multiple bands associated with the dioxolane ring.
C-Cl stretching: Bands in the lower frequency region of the spectrum.
CH₂ stretching and bending: Vibrations associated with the chloromethyl groups.
Theoretical calculations would not only predict the frequencies of these vibrations but also their intensities in both IR and Raman spectra, allowing for a comprehensive assignment of the experimental data.
Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Electrostatic Potential Surfaces
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
For this compound, the electronegative oxygen and chlorine atoms are expected to significantly influence the electronic distribution. The HOMO is likely to be localized on the dioxolane ring, particularly the C=C double bond and the oxygen atoms, while the LUMO may be centered on the carbonyl group and the antibonding orbitals associated with the C-Cl bonds.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms of the chloromethyl groups.
Mechanistic Probing and Reaction Pathway Elucidation via Density Functional Theory (DFT)
DFT is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a reaction. mdpi.comresearchgate.net This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds.
For this compound, a key reaction of interest is its behavior as a precursor in the synthesis of other compounds, such as certain pharmaceuticals. DFT could be used to model the reaction pathways of its synthesis or its subsequent transformations. For instance, the chlorination of a precursor like 4,5-dimethyl-1,3-dioxol-2-one could be studied to understand the regioselectivity and reaction energetics. chemicalbook.comsigmaaldrich.com
Furthermore, the reactivity of the chloromethyl groups in nucleophilic substitution reactions is a central aspect of this molecule's chemistry. DFT calculations could model the reaction with various nucleophiles, comparing the activation barriers for different reaction pathways and explaining the observed product distributions.
Reactivity Prediction and Descriptor Analysis (Global and Local Reactivity Descriptors)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx These descriptors can be global, referring to the molecule as a whole, or local, indicating the reactivity of specific sites within the molecule.
Global Reactivity Descriptors:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are calculated from the HOMO and LUMO energies.
Local Reactivity Descriptors:
Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed. They help identify the most electrophilic and nucleophilic sites in a molecule.
Local Softness (s(r)): Related to the Fukui function and the global softness, providing more detailed information about site-specific reactivity.
For this compound, these descriptors would predict that the carbon atoms of the chloromethyl groups are susceptible to nucleophilic attack, a fact that is exploited in its synthetic applications. The analysis would also shed light on the electrophilic character of the carbonyl carbon.
Structure Reactivity Relationship Studies and Analog Comparisons
Influence of Halogen Substituents on Chemical Reactivity and Stability
The chemical reactivity and stability of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one are significantly influenced by the presence of the two chloromethyl groups attached to the dioxolane core. The chlorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect polarizes the carbon-chlorine (C-Cl) bond, rendering the methylene (B1212753) carbons as electrophilic centers, which are susceptible to nucleophilic attack. The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion acts as a good leaving group.
This hierarchy of bond strengths directly correlates with the leaving group ability of the halide and, consequently, the reactivity of the halomethyl group in nucleophilic substitution reactions. Therefore, a hypothetical fluoromethyl analog would be the least reactive, while the bromo- and iodomethyl analogs would be progressively more reactive than the reference chloromethyl compound. The stability of the molecule is thus inversely related to the reactivity of its halomethyl groups; weaker carbon-halogen bonds lead to a more reactive, and therefore less stable, compound under conditions conducive to nucleophilic substitution. savemyexams.com
| Halogen (X) in -CH₂X | Approximate C-X Bond Energy (kJ/mol) | Relative Reactivity in Nucleophilic Substitution |
|---|---|---|
| F | 492 | Lowest |
| Cl | 324 | Intermediate |
| Br | 285 | High |
| I | 228 | Highest |
Comparative Analysis with Other Halogenated Dioxolane Derivatives (e.g., Bromomethyl Analogs)
A comparative analysis between this compound and its other halogenated analogs, particularly the bromomethyl derivative 4,5-Bis(bromomethyl)-1,3-dioxol-2-one (B8665866), highlights the critical role the halogen plays in the molecule's reactivity. As established, the rate of nucleophilic substitution at the methylene carbon is largely dependent on the strength of the carbon-halogen bond. savemyexams.com
The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. savemyexams.com Consequently, the bromide ion is a better leaving group than the chloride ion. This translates to a higher reactivity for bromomethyl-substituted dioxolanes in SN2 reactions. For instance, studies on the related compound 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196) confirm that the bromomethyl group is highly reactive towards nucleophiles. nih.govnih.gov This enhanced reactivity makes bromomethyl analogs valuable synthetic intermediates, but also renders them less stable compared to their chloromethyl counterparts. nih.gov
Contrasting Reactivity Profiles with Alkyl Analogs (e.g., 4,5-Dimethyl-1,3-dioxol-2-one)
The reactivity of this compound stands in stark contrast to its non-halogenated alkyl analog, 4,5-dimethyl-1,3-dioxol-2-one (B143725). This difference is primarily due to the absence of an electrophilic center and a good leaving group on the methyl substituents of the latter.
The C-H bonds of the methyl groups in 4,5-dimethyl-1,3-dioxol-2-one are strong and non-polar, preventing them from undergoing nucleophilic substitution reactions. Their primary mode of reactivity involves free-radical halogenation to produce halomethyl derivatives. In fact, a principal synthetic route to this compound is the selective radical chlorination of 4,5-dimethyl-1,3-dioxol-2-one using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) in the presence of a radical initiator.
In contrast, the chloromethyl groups of this compound are highly functionalized for subsequent synthetic transformations. The electrophilic nature of the chloromethyl groups allows the compound to serve as a potent alkylating agent, readily reacting with a wide array of nucleophiles such as amines, thiols, and alcohols to form diverse derivatives. This reactivity profile makes it a useful building block in the synthesis of more complex molecules, although it is also noted as an impurity in the production of the antihypertensive drug Olmesartan Medoxomil. chemicalbook.com The dimethyl analog, lacking this electrophilic reactivity, is considered non-reactive in this context and is used as a precursor or intermediate in different synthetic pathways, such as in the preparation of certain antibiotics. chemicalbook.com
| Feature | This compound | 4,5-Dimethyl-1,3-dioxol-2-one |
|---|---|---|
| Primary Reactive Site | Electrophilic carbon of the chloromethyl (-CH₂Cl) groups | C-H bonds of the methyl (-CH₃) groups |
| Typical Reaction Type | Nucleophilic Substitution (SN2) | Free-Radical Halogenation |
| Role in Synthesis | Alkylating agent, synthetic building block | Precursor for halogenation, intermediate for antibiotics chemicalbook.com |
| Leaving Group | Chloride (Cl⁻) | None (in the context of substitution) |
Stereochemical Considerations in Reactions Involving the Dioxolane Core (if applicable from broader dioxolane chemistry)
Stereochemistry is an important consideration for 4,5-disubstituted 1,3-dioxolane (B20135) rings. The substituents at positions 4 and 5 can be arranged on the same side (cis) or on opposite sides (trans) of the ring plane, leading to the existence of diastereomers. google.com For this compound, this means that both a cis and a trans isomer are possible. The specific stereoisomeric form can influence the molecule's physical properties and its reactivity, particularly the accessibility of the two chloromethyl groups to incoming reagents.
The broader chemistry of dioxolanes indicates that reactions involving this core can be highly stereoselective. Research on the formation of substituted 1,3-dioxolanes shows that reactions can proceed through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov The stereochemical outcome of the final product is often dictated by the stereochemistry of the starting materials used to form the ring. nih.gov
Furthermore, in reactions at the substituents, the existing stereochemistry of the ring can direct the approach of a nucleophile. For example, in a cis isomer, both chloromethyl groups are on the same face of the ring. A reaction at one site could sterically hinder the approach of a second nucleophile to the adjacent site. In the trans isomer, the groups are on opposite faces, potentially allowing for more independent reactivity. While the specific compound this compound is often handled as a mixture of isomers, the existence of chiral analogs like (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one highlights that specific stereoisomers can be isolated or synthesized, which would be crucial for applications in asymmetric synthesis.
Q & A
Q. What are the primary synthetic routes for 4,5-bis(chloromethyl)-1,3-dioxol-2-one, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves halogenation of its hydroxyl or methyl precursors. Key methods include:
- Chlorination of hydroxyl precursors : Reacting 4,5-dihydroxymethyl-1,3-dioxol-2-one with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used to enhance reactivity.
- Stepwise functionalization : Introducing chloromethyl groups via nucleophilic substitution on pre-formed dioxolane derivatives.
Q. Optimization strategies :
- Temperature control : Reactions are best performed at 0–5°C to minimize side reactions (e.g., ring-opening or polymerization).
- Catalyst use : Lewis acids like ZnCl₂ can accelerate chlorination but may require post-reaction neutralization.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol/water) improves purity .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 4.5–5.0 ppm (chloromethyl protons) and δ 5.5–6.0 ppm (dioxolane ring protons).
- ¹³C NMR : Carbon signals for the carbonyl group (δ ~150 ppm) and chloromethyl carbons (δ ~45 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 182.99 (C₅H₄Cl₂O₃) with fragmentation patterns confirming Cl loss.
- X-ray Diffraction (XRD) : For crystalline derivatives, phase annealing methods (e.g., SHELX-90) resolve atomic positions and bond angles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its structural similarity to carcinogenic bis(chloromethyl) ether (BCME), stringent precautions are required:
- Engineering controls : Use fume hoods with ≥100 ft/min airflow to prevent inhalation.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Hydrolyze residual compound in basic solutions (e.g., 10% NaOH) to degrade reactive chloromethyl groups before disposal .
Advanced Research Questions
Q. How does the reactivity of this compound vary under nucleophilic vs. electrophilic conditions?
- Nucleophilic substitution : Chloromethyl groups react with amines (e.g., benzylamine) to form quaternary ammonium salts. Kinetic studies show second-order dependence on amine concentration.
- Electrophilic reactions : The dioxolane ring undergoes acid-catalyzed ring-opening, yielding dicarboxylic acid derivatives. Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
- Contradictions : Discrepancies in reaction rates (e.g., slower-than-expected substitutions in protic solvents) suggest solvent-mediated stabilization of transition states .
Q. What analytical challenges arise in quantifying this compound, and how are they addressed?
Challenges :
- Thermal lability : Degrades in GC injectors.
- UV transparency : Lacks chromophores for direct UV detection.
Q. Solutions :
Q. What mechanistic insights exist for its role in prodrug activation (e.g., Olmesartan Medoxomil)?
this compound acts as a "protecting group activator":
- Step 1 : Chloromethyl groups undergo hydrolysis in vivo, releasing HCl and generating reactive intermediates.
- Step 2 : The dioxolane ring opens under physiological pH, enabling covalent bonding with carboxylate moieties in prodrugs.
- Contradictions : Variability in hydrolysis rates (pH-dependent) requires kinetic modeling to predict bioavailability .
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?
Case study : Discrepancies in chlorination yields (40–70% across studies) may stem from:
- Moisture contamination : Hydrolysis of chlorinating agents reduces efficiency.
- Side reactions : Competing ring-opening pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
